molecular formula C8H14N2O2 B12876309 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one

Cat. No.: B12876309
M. Wt: 170.21 g/mol
InChI Key: WFUHCTDWZNORDR-UHFFFAOYSA-N
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Description

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound that belongs to the pyrazolone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions may yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can produce a variety of functionalized pyrazolones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness

3-Ethoxy-1-isopropyl-1H-pyrazol-5(4H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives. Its ethoxy and isopropyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

5-ethoxy-2-propan-2-yl-4H-pyrazol-3-one

InChI

InChI=1S/C8H14N2O2/c1-4-12-7-5-8(11)10(9-7)6(2)3/h6H,4-5H2,1-3H3

InChI Key

WFUHCTDWZNORDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C(=O)C1)C(C)C

Origin of Product

United States

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